molecular formula C12H15N3O B12934762 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one

2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one

Cat. No.: B12934762
M. Wt: 217.27 g/mol
InChI Key: CQSXIRCACADGAA-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one is a chemical compound with a unique structure that includes an aminophenyl group, an ethyl group, and a methyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring. The reaction conditions, such as temperature and pH, can significantly affect the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different pharmacological profiles and material properties, making it valuable for specific applications .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(4-aminophenyl)-1-ethyl-5-methylpyrazol-3-one

InChI

InChI=1S/C12H15N3O/c1-3-14-9(2)8-12(16)15(14)11-6-4-10(13)5-7-11/h4-8H,3,13H2,1-2H3

InChI Key

CQSXIRCACADGAA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)N1C2=CC=C(C=C2)N)C

Origin of Product

United States

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